Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone
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Overview
Description
Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields, including medicinal chemistry, polymer science, and materials science, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone typically involves the reaction of aziridine derivatives with aromatic aldehydes or ketones. One common method includes the reaction of aziridine with benzonitrile N-oxides under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Various substituted amines, thiols, and alcohol derivatives.
Scientific Research Applications
Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Medicine: Explored for its use in drug development, particularly in the design of chemotherapeutic agents.
Mechanism of Action
The mechanism of action of aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, this can result in the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring, less strained than aziridine but still reactive.
Ethyleneimine: Another three-membered nitrogen-containing ring, similar in reactivity to aziridine.
Uniqueness
Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone is unique due to its multiple aziridine rings and the presence of an aromatic core. This structure imparts distinct reactivity and potential for forming complex polymers and biologically active compounds, setting it apart from simpler aziridines and other nitrogen-containing heterocycles .
Properties
IUPAC Name |
aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-13(16-5-6-16)11-1-3-12(4-2-11)15-14(17-7-8-17)18-9-10-18/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXXUNGXPNPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)C2=CC=C(C=C2)N=C(N3CC3)N4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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